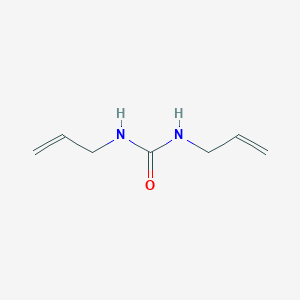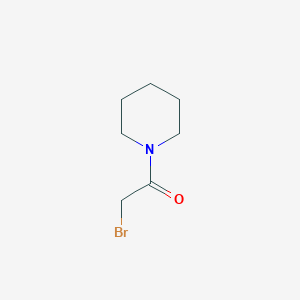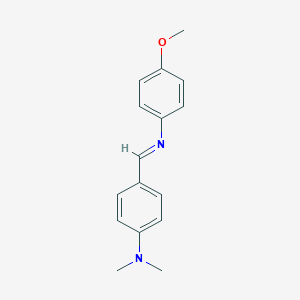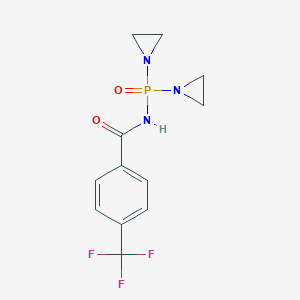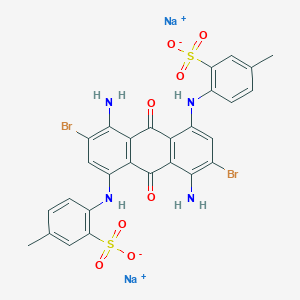
Anthraquinone, 1,5-diamino-2,6-dibromo-4,8-bis((4-methyl-2-sulfophenyl)amino)-, disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anthraquinone, 1,5-diamino-2,6-dibromo-4,8-bis((4-methyl-2-sulfophenyl)amino)-, disodium salt, also known as Reactive Black 5 (RB5), is a synthetic azo dye that is widely used in various industries, such as textile, paper, and leather. However, the discharge of RB5-containing effluents into the environment has become a major concern due to its toxic and carcinogenic effects. Therefore, the development of efficient methods for RB5 removal from wastewater has become a crucial issue.
Mecanismo De Acción
RB5 is a reactive dye that can be reduced by various reducing agents, such as sodium borohydride and iron powder, to form colorless compounds. The reduction of RB5 is a stepwise process that involves the formation of several intermediates. The final product of RB5 reduction depends on the reducing agent used and the reaction conditions.
Biochemical and Physiological Effects:
RB5 has been shown to have cytotoxic, genotoxic, and mutagenic effects on various cell lines. RB5 can induce oxidative stress and DNA damage in cells, leading to cell death and genetic mutations. RB5 has also been shown to have adverse effects on aquatic organisms, such as fish and algae, by inhibiting their growth and reproduction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
RB5 is a widely available and inexpensive dye that can be easily synthesized in the laboratory. RB5 can be used as a model compound for the investigation of various treatment methods for azo dye removal from wastewater. However, RB5 has some limitations, such as its low solubility in water and its toxicity to living organisms.
Direcciones Futuras
1. Development of efficient and cost-effective methods for RB5 removal from wastewater.
2. Investigation of the mechanism of RB5 reduction by different reducing agents.
3. Development of RB5-based sensors for the detection of various metal ions.
4. Investigation of the potential use of RB5 as a photosensitizer for photodynamic therapy.
5. Investigation of the potential use of RB5 as a staining agent for the detection of microbial cells.
6. Investigation of the potential use of RB5 as a dye for the fabrication of organic solar cells.
7. Investigation of the potential use of RB5 as a template for the synthesis of mesoporous materials.
Métodos De Síntesis
RB5 can be synthesized by the diazotization of 4-methyl-2-sulfanilic acid followed by coupling with 1,5-diamino-2,6-dibromoanthraquinone. The resulting product is then converted to its disodium salt form.
Aplicaciones Científicas De Investigación
RB5 has been extensively studied for its potential applications in various fields of science, including environmental science, chemistry, and biology. In environmental science, RB5 has been used as a model compound to investigate the efficiency of different treatment methods for azo dye removal from wastewater. In chemistry, RB5 has been used as a reagent for the determination of various metal ions. In biology, RB5 has been used as a staining agent for the detection of proteins and nucleic acids.
Propiedades
| 10130-53-7 | |
Fórmula molecular |
C28H20Br2N4Na2O8S2 |
Peso molecular |
810.4 g/mol |
Nombre IUPAC |
disodium;2-[[4,8-diamino-3,7-dibromo-5-(4-methyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]-5-methylbenzenesulfonate |
InChI |
InChI=1S/C28H22Br2N4O8S2.2Na/c1-11-3-5-15(19(7-11)43(37,38)39)33-17-9-13(29)25(31)23-21(17)27(35)24-22(28(23)36)18(10-14(30)26(24)32)34-16-6-4-12(2)8-20(16)44(40,41)42;;/h3-10,33-34H,31-32H2,1-2H3,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2 |
Clave InChI |
UGNMVLJXQDVALS-UHFFFAOYSA-L |
SMILES |
CC1=CC(=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=C(C3=O)C(=CC(=C4N)Br)NC5=C(C=C(C=C5)C)S(=O)(=O)[O-])N)Br)S(=O)(=O)[O-].[Na+].[Na+] |
SMILES canónico |
CC1=CC(=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=C(C3=O)C(=CC(=C4N)Br)NC5=C(C=C(C=C5)C)S(=O)(=O)[O-])N)Br)S(=O)(=O)[O-].[Na+].[Na+] |
| 10130-53-7 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


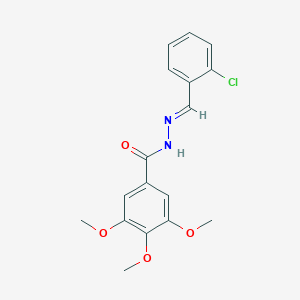
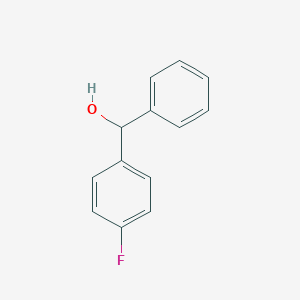
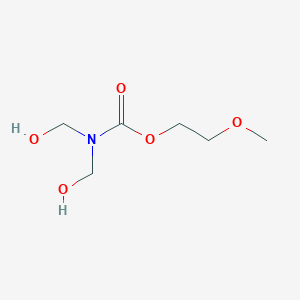

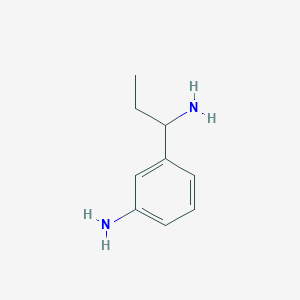

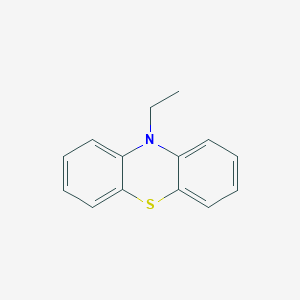
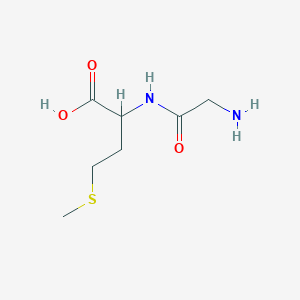
![3,4-Dihydro-3-[(4-morpholinyl)methyl]-2H-1,4-benzoxazine](/img/structure/B154440.png)
